![molecular formula C18H14BrFN4O2 B2774794 2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-85-7](/img/structure/B2774794.png)

2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

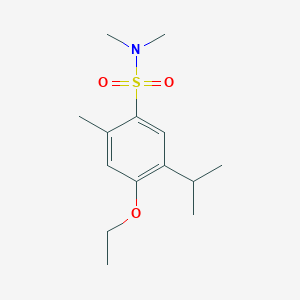

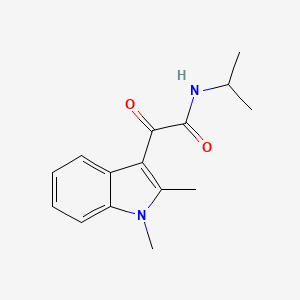

The compound “2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a heterocyclic compound . It is part of the pyrrolo[2,1-f][1,2,4]triazine class of compounds, which have been found to have significant biological and pharmacological properties . These compounds have been used in the development of kinase inhibitors, which are used in targeted cancer therapies .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, such as the compound , can be achieved through various methods . These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of “2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” includes a bromobenzyl group, a fluorophenyl group, and a dihydroimidazotriazine dione group . The presence of these groups contributes to the compound’s properties and potential biological activity.Aplicaciones Científicas De Investigación

- Researchers have developed a light-induced method for synthesizing azauracils, which is independent of traditional methodologies. Remarkably, this reaction can even be powered by sunlight. The applicability of this method has been demonstrated in large-scale reactions and the synthesis of derivatives .

- Azauracil derivatives have been incorporated into MOFs. For instance, complexes based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and Co(II) ions form regular 3D porous frameworks with 1D cylindrical channels. These MOFs show promise in applications such as gas storage, catalysis, and drug delivery .

- Researchers have functionalized 1,2,4-triazine by introducing oxadiazole and tetrazole moieties. The resulting thermally stable compounds exhibit high nitrogen content, low sensitivity, and improved detonation performance. These energetic materials are of interest for propellants, explosives, and pyrotechnics .

- Tris[1,2,4]triazolo[1,3,5]triazine, a fused triazole-triazine acceptor, has been utilized to construct star-shaped tristriazolotriazine derivatives. These molecules exhibit interesting optical and electronic properties, making them relevant for materials science and optoelectronics .

Photoinduced Arylation and Alkylation

Metal-Organic Frameworks (MOFs)

Energetic Materials

Star-Shaped Molecules

Direcciones Futuras

The future directions for research on “2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” and similar compounds could include further exploration of their potential as kinase inhibitors for targeted cancer therapies . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target c-met kinase , which plays a crucial role in human oncogenesis and tumor progression .

Mode of Action

It’s worth noting that similar compounds have been developed for synthesizing azauracils . This process is independent from traditional methodology and can be powered by sunlight .

Biochemical Pathways

It’s known that c-met kinase, a potential target of similar compounds, is involved in several key cellular processes, including cell growth, survival, and migration .

Pharmacokinetics

Similar compounds have demonstrated good oral pk properties and an acceptable safety profile in preclinical studies .

Result of Action

Similar compounds have shown effective tumor growth inhibition in c-met dependent tumor models .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a light-induced method has been developed for synthesizing azauracils, a process that can be powered by sunlight . This suggests that light conditions could potentially influence the action of this compound.

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFN4O2/c19-13-3-1-12(2-4-13)11-24-17(26)16(25)23-10-9-22(18(23)21-24)15-7-5-14(20)6-8-15/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSDMVBXZSWMBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)